[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic acids or esters . For example, 4-fluorobenzoic boric acid and 2-bromothiophene can be combined in the presence of a palladium catalyst to form a related compound . Protodeboronation of pinacol boronic esters is another method that could potentially be used .Molecular Structure Analysis
The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen . The fluoro-phenyl group is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The exact molecular structure of “[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid” would require further analysis.Chemical Reactions Analysis
The thiazole ring and the fluoro-phenyl group can participate in various chemical reactions. For instance, protodeboronation of pinacol boronic esters has been reported . Additionally, several methods for the synthesis of phenols could potentially be relevant .Scientific Research Applications
Synthesis and Structural Insights
The synthesis of complex molecules like 2-Fluoro-phenyl derivatives involves sophisticated chemical processes. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, was developed. This synthesis highlights the challenges and innovations in the chemical synthesis of fluorinated compounds, which are critical for pharmaceutical applications (Qiu et al., 2009).
Heterocyclic Chemistry and Drug Development
In drug development, thiazole and its derivatives have shown significant promise due to their structural versatility and biological activity. The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines demonstrates the potential of thiazole derivatives in medicinal chemistry. These compounds, through their unique structural properties, could be explored for various therapeutic applications, emphasizing the role of thiazole derivatives in the development of new drugs (Issac & Tierney, 1996).
Antioxidant and Anti-inflammatory Agents
The search for new antioxidant and anti-inflammatory agents is a continuous endeavor in pharmaceutical research. A study focused on benzofused thiazole derivatives synthesized through cyclocondensation reactions demonstrated significant in vitro anti-inflammatory and antioxidant activities. This work underscores the potential of thiazole derivatives as templates for evaluating new anti-inflammatory agents and antioxidants, highlighting the importance of these compounds in developing therapeutic agents for managing inflammation and oxidative stress-related diseases (Raut et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-9-4-2-1-3-8(9)11-13-7(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDGGEJDPBDIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.